4-(Boc-amino)-2-(Fmoc-amino)butanoic acid
Overview
Description
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid is a compound that features two protective groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are commonly used in peptide synthesis to protect the amino groups of amino acids, preventing unwanted side reactions during the synthesis process. The compound is particularly useful in solid-phase peptide synthesis (SPPS), where it helps in the step-by-step construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid typically involves the protection of the amino groups of butanoic acid derivatives. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as triethylamine (TEA). The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like piperidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-purity reagents ensures the efficient and consistent production of the compound. The process involves multiple steps of protection, coupling, and deprotection, with careful control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid) and removal of the Fmoc group using basic conditions (e.g., piperidine).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where the Boc and Fmoc groups are removed to reveal the free amino groups for further coupling .
Scientific Research Applications
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. The deprotection steps reveal the free amino groups, allowing for the formation of peptide bonds. The molecular targets and pathways involved are related to the specific peptides being synthesized and their subsequent biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)butanoic acid: Lacks the Fmoc group, used in simpler peptide synthesis.
2-(Fmoc-amino)butanoic acid: Lacks the Boc group, used in different peptide synthesis strategies.
Uniqueness
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid is unique due to the presence of both Boc and Fmoc protective groups, allowing for greater flexibility and control in peptide synthesis. This dual protection strategy enables the synthesis of more complex peptides with higher purity and yield .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWKOFAHRLBNMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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